molecular formula C23H28O4 B213033 Benzyl isooctyl phthalate CAS No. 27215-22-1

Benzyl isooctyl phthalate

Cat. No.: B213033
CAS No.: 27215-22-1
M. Wt: 368.5 g/mol
InChI Key: OJTKBTGQAKWTED-UHFFFAOYSA-N
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Description

Benzyl isooctyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical formula of this compound is C6H3(COOC6H5)(COCH2C6H13), and it appears as a white crystalline solid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl isooctyl phthalate is typically synthesized by the esterification reaction between benzyl phthalate and 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions often involve heating the reactants to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Benzyl isooctyl phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.

    Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.

    Substitution: this compound can participate in substitution reactions where the benzyl or isooctyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products:

    Hydrolysis: Phthalic acid, benzyl alcohol, and isooctyl alcohol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the reactants used.

Scientific Research Applications

Benzyl isooctyl phthalate has several applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Benzyl isooctyl phthalate is unique due to its specific combination of benzyl and isooctyl groups, which impart distinct physical and chemical properties. This combination allows it to provide a balance of flexibility and durability in plastic materials, making it suitable for a wide range of applications. Additionally, its specific interactions with biological systems and potential endocrine-disrupting effects distinguish it from other phthalates .

Properties

IUPAC Name

1-O-(6-methylheptyl) 2-O-(4-methylphenyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-17(2)9-5-4-8-16-26-22(24)20-10-6-7-11-21(20)23(25)27-19-14-12-18(3)13-15-19/h6-7,10-15,17H,4-5,8-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTKBTGQAKWTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865349
Record name 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27215-22-1
Record name 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-isooctyl 2-(phenylmethyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methylheptyl 4-methylphenyl benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl isooctyl phthalate
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